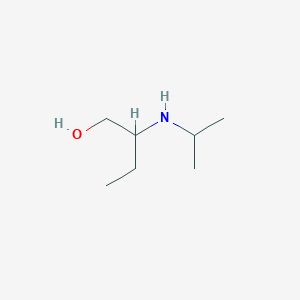

2-(Propan-2-ylamino)butan-1-ol

Description

Structural Classification and Relevance within β-Amino Alcohol Chemistry

2-(Propan-2-ylamino)butan-1-ol is structurally defined as a secondary amino alcohol. The key features of its structure are a butanol backbone with a hydroxyl (-OH) group on the first carbon and an isopropylamino group attached to the second carbon. The placement of the amino and hydroxyl groups on adjacent carbon atoms (positions 1 and 2) classifies it as a vicinal or β-amino alcohol. This 1,2-arrangement is fundamental to its chemical reactivity and stereochemical potential.

The presence of two chiral centers in this compound implies that it can exist as multiple stereoisomers. This chirality is a cornerstone of the relevance of β-amino alcohols in modern organic chemistry. Enantiomerically pure β-amino alcohols are highly sought after for their roles as chiral ligands and auxiliaries in asymmetric synthesis, where they can effectively control the stereochemical outcome of a reaction. openaccessjournals.com The synthesis of such chiral molecules can be achieved through various methods, including the reduction of α-amino acids or the asymmetric opening of epoxides. openaccessjournals.com

| Identifier | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C7H17NO |

| Classification | β-Amino Alcohol |

Overview of the Significance of Amino Alcohols in Organic Synthesis

Amino alcohols are a pivotal class of compounds in organic synthesis due to their bifunctionality, containing both an amine and a hydroxyl group. This dual reactivity allows them to serve as versatile building blocks and intermediates in the creation of a wide array of more complex molecules.

β-Amino alcohols, in particular, are crucial precursors for many biologically active compounds and are found in the core structure of numerous pharmaceuticals. researchgate.netresearchgate.net Their applications span various therapeutic areas, including their use as β-blockers. researchgate.net The synthetic routes to β-amino alcohols are well-established, with one of the most common methods being the nucleophilic ring-opening of epoxides with amines. openaccessjournals.comresearchgate.net This reaction's regioselectivity can often be controlled by the choice of reagents. openaccessjournals.com

The significance of β-amino alcohols is further underscored by their extensive use as chiral auxiliaries and ligands in asymmetric catalysis. openaccessjournals.com They can be derivatized to enhance their ability to chelate to metal centers and to direct the steric course of a reaction, leading to the formation of a desired enantiomer of the product. openaccessjournals.com This has made them indispensable tools for chemists aiming to synthesize enantiomerically pure compounds, a critical aspect in the development of modern pharmaceuticals.

| Application Area | Description | Reference |

|---|---|---|

| Pharmaceutical Intermediates | Serve as building blocks for a wide range of biologically active molecules and pharmaceuticals. | researchgate.netresearchgate.net |

| Chiral Auxiliaries | Used to control the stereochemistry of asymmetric reactions, such as aldol (B89426) additions. | ingentaconnect.com |

| Chiral Ligands | Coordinate to metal catalysts to facilitate enantioselective transformations. | tcichemicals.com |

| Organocatalysts | Simple primary β-amino alcohols can act as efficient catalysts in asymmetric Michael additions. | rsc.org |

Structure

3D Structure

Properties

CAS No. |

51977-18-5 |

|---|---|

Molecular Formula |

C7H17NO |

Molecular Weight |

131.22 g/mol |

IUPAC Name |

2-(propan-2-ylamino)butan-1-ol |

InChI |

InChI=1S/C7H17NO/c1-4-7(5-9)8-6(2)3/h6-9H,4-5H2,1-3H3 |

InChI Key |

HHZREYAIWSZPGE-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CO)NC(C)C |

Origin of Product |

United States |

Stereochemical Analysis and Enantiopurity Assessment of 2 Propan 2 Ylamino Butan 1 Ol

Chromatographic Techniques for Enantiomer Separation

The separation of enantiomers is a critical step in the analysis of chiral compounds. Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are paramount for achieving this resolution.

High-Performance Liquid Chromatography (HPLC) for Chiral Resolution

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation of enantiomers. google.com The strategy for resolving the stereoisomers of 2-(Propan-2-ylamino)butan-1-ol involves using a chiral stationary phase (CSP). These phases create a chiral environment where the enantiomers can form transient, diastereomeric complexes with differing stabilities, leading to different retention times and thus, separation. acgpubs.orgtcichemicals.com

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective for the separation of a wide range of chiral molecules, including amino alcohols. windows.netresearchgate.net For this compound, a column like a Lux Cellulose or CHIRALPAK phase would be a suitable choice. acgpubs.orgwindows.net The separation mechanism relies on the differential interactions (e.g., hydrogen bonding, dipole-dipole interactions, steric hindrance) between the enantiomers and the chiral selector immobilized on the stationary phase.

The mobile phase composition, typically a mixture of a non-polar solvent like hexane (B92381) and a more polar alcohol like isopropanol (B130326) or ethanol, is optimized to achieve the best resolution. rcilabscan.com The presence of the amino and hydroxyl groups in the molecule allows for strong interactions with the CSP, facilitating separation. The elution order of the enantiomers would depend on the specific CSP and mobile phase conditions used.

Table 1: Illustrative HPLC Chiral Separation Data for this compound Enantiomers

| Stereoisomer | Retention Time (min) | Resolution (Rs) |

| (2R,X)-Isomer | 12.5 | \multirow{2}{*}{2.1} |

| (2S,X)-Isomer | 15.2 | |

| Note: This data is illustrative, based on typical separations of similar amino alcohols on a polysaccharide-based chiral stationary phase. Actual retention times and resolution will vary based on specific experimental conditions. |

Spectroscopic Methods for Stereochemical Assignment

Once separated, spectroscopic methods are employed to determine the absolute configuration of the enantiomers and to assess their purity.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structure elucidation. While standard ¹H and ¹³C NMR spectra confirm the molecular connectivity of this compound, they cannot distinguish between enantiomers. thermofisher.comdocbrown.info

To achieve chiral discrimination by NMR, several advanced techniques can be employed:

Chiral Shift Reagents (CSRs): Lanthanide-based chiral complexes can be added to the sample. These reagents bind reversibly to the analyte, inducing significant changes (chiral shifts) in the chemical shifts of the nearby protons. The magnitude of these induced shifts will be different for each enantiomer, allowing for their differentiation and quantification.

Chiral Derivatizing Agents (CDAs): The enantiomeric mixture can be reacted with a chiral auxiliary (a CDA) to form a mixture of diastereomers. tcichemicals.com Unlike enantiomers, diastereomers have different physical properties and produce distinct signals in the NMR spectrum without the need for a CSR. tcichemicals.com For example, reacting the alcohol group of this compound with a chiral acid like Mosher's acid would yield diastereomeric esters with unique NMR spectra. The protons and carbons closest to the newly formed chiral center, particularly the CH-O and CH-N protons, would exhibit the most pronounced differences in chemical shifts. youtube.com

Table 2: Representative ¹H NMR Chemical Shifts (δ, ppm) for a Diastereomeric Derivative of this compound

| Proton | Diastereomer 1 | Diastereomer 2 | Δδ (ppm) |

| H-1 (CH₂OH) | 3.65 (dd) | 3.72 (dd) | 0.07 |

| H-2 (CH-N) | 2.80 (m) | 2.95 (m) | 0.15 |

| H-1' (CH(CH₃)₂) | 3.10 (sept) | 3.12 (sept) | 0.02 |

| Note: This table presents hypothetical data for a diastereomeric derivative, illustrating the principle of chemical shift non-equivalence. Values are dependent on the specific chiral derivatizing agent used. |

Mass Spectrometry for Isomeric Differentiation

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight of a compound and analyzing its structure through fragmentation patterns. docbrown.info While standard mass spectrometry cannot differentiate between stereoisomers like enantiomers, it is crucial for confirming the identity of this compound and distinguishing it from any constitutional isomers. physicsandmathstutor.comdocbrown.info

The electron ionization (EI) mass spectrum would show a molecular ion peak ([M]⁺) corresponding to its molecular weight. The fragmentation pattern is predictable based on the structure. Key fragmentation pathways for this amino alcohol would include:

Alpha-cleavage adjacent to the nitrogen atom: This is a dominant fragmentation for amines, leading to the loss of an ethyl radical or a propyl radical.

Alpha-cleavage adjacent to the oxygen atom: This is characteristic of alcohols, resulting in the loss of a CH₂OH group.

Loss of water: Dehydration is a common fragmentation pathway for alcohols. docbrown.info

An accurate mass measurement using a high-resolution mass spectrometer can confirm the elemental composition of the molecule and its fragments.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Possible Fragment Ion | Description |

| 145 | [C₈H₁₉NO]⁺ | Molecular Ion |

| 114 | [M - CH₂OH]⁺ | Loss of the hydroxymethyl group |

| 100 | [M - C₂H₅]⁺ | Alpha-cleavage at the chiral carbon C2 |

| 86 | [CH₃CH=NHCH(CH₃)₂]⁺ | Cleavage between C1 and C2 |

| 44 | [CH(CH₃)₂]⁺ | Isopropyl cation |

| Note: These m/z values are predicted based on the structure and common fragmentation patterns of amino alcohols. |

Chemical Reactivity and Mechanistic Investigations of 2 Propan 2 Ylamino Butan 1 Ol

Functional Group Reactivity Profiles

The interplay between the nucleophilic amino group and the hydroxyl group defines the reactivity of 2-(Propan-2-ylamino)butan-1-ol. These groups can react independently or in concert to yield a variety of products.

The secondary amino group in this compound possesses a lone pair of electrons on the nitrogen atom, rendering it nucleophilic. This inherent nucleophilicity makes it susceptible to a range of transformations. Amines are generally more nucleophilic than their alcohol counterparts. Consequently, they react readily with electrophiles like alkyl halides in N-alkylation reactions.

A key derivatization reaction for secondary amines involves the reaction with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) and a strong acid. This reaction leads to the formation of N-nitrosamines (R₂N-N=O). It should be noted that for secondary amines, the reaction stops at the N-nitrosamine stage and does not proceed to form diazonium salts.

The amino group can also undergo acylation reactions with acyl chlorides or acid anhydrides to form amides. This transformation is analogous to the formation of peptide bonds in biological systems.

Table 1: Illustrative Nucleophilic Reactions of the Amino Group

| Reactant | Reagent | Product Type |

| This compound | Alkyl Halide (e.g., CH₃I) | Tertiary Amine |

| This compound | Nitrous Acid (NaNO₂/HCl) | N-Nitrosamine |

| This compound | Acyl Chloride (e.g., CH₃COCl) | N-Substituted Amide |

The primary hydroxyl group in this compound can undergo reactions typical of alcohols, with esterification being a prominent example. Esterification involves the reaction of the alcohol with a carboxylic acid in the presence of an acid catalyst, commonly concentrated sulfuric acid, to form an ester and water. nih.gov This reaction is reversible, and to drive it towards the product side, water is often removed as it is formed. nih.gov

Alternatively, for a more rapid and often irreversible reaction, an acyl chloride or acid anhydride (B1165640) can be used instead of a carboxylic acid. acs.org When an acyl chloride is used, the reaction produces an ester and hydrogen chloride gas. acs.org

Table 2: Example Esterification Reactions of the Hydroxyl Group

| Reactant | Reagent | Catalyst/Conditions | Product |

| This compound | Acetic Acid (CH₃COOH) | Conc. H₂SO₄, Heat | 2-(Propan-2-ylamino)butyl acetate |

| This compound | Ethanoyl Chloride (CH₃COCl) | - | 2-(Propan-2-ylamino)butyl acetate |

Intramolecular Cyclization and Heterocycle Formation

The presence of both an amino and a hydroxyl group within the same molecule allows for the possibility of intramolecular cyclization, leading to the formation of N-heterocyclic compounds. These reactions are of significant interest as cyclic amines are important structural motifs in many biologically active molecules. nih.gov

Catalytic systems can be employed to facilitate the selective cyclization of amino alcohols. nih.gov Depending on the reaction conditions and the catalyst used, the cyclization of N-substituted amino alcohols can yield cyclic amines. nih.gov For this compound, an intramolecular dehydration reaction could theoretically lead to the formation of a substituted morpholine (B109124) or piperazine (B1678402) derivative, depending on the cyclization pathway. For instance, a 5-endo-trig type of cyclization is a possibility under acidic conditions. carewellpharma.in

Degradation Mechanisms and Stability Studies

The stability of this compound is influenced by factors such as heat, light, and the presence of oxidizing agents. Degradation typically proceeds via the cleavage of its weakest chemical bonds.

Thermal decomposition of amino-containing compounds often involves the loss of small molecules like water and ammonia. nih.govacs.org For amino alcohols, heating can lead to dehydration or deamination. Studies on the thermal decomposition of amino acids, which also contain amino and carboxyl groups, show that they decompose at specific temperatures, releasing water and ammonia. nih.govacs.orgbiorxiv.orgresearchgate.net It is plausible that this compound would undergo similar endothermic decomposition processes upon heating, potentially forming cyclic ethers or imines as intermediates before further fragmentation.

Photolytic degradation can also occur, where the absorption of light energy leads to the alteration of the chemical structure. pharmaguideline.com The presence of chromophores, such as a carbonyl group that could be formed via oxidation of the alcohol, can increase the rate of photolytic degradation. pharmaguideline.com

The most likely points of bond scission in this compound under energetic conditions, such as in mass spectrometry or radiolysis, are the C-C and C-N bonds alpha to the heteroatoms (oxygen and nitrogen). This is known as alpha-cleavage. libretexts.org

C-N Bond Scission : Research on the radiolysis of aqueous solutions of amino alcohols has shown that the presence of a hydroxyl group in the beta-position relative to the amino group can promote C-N bond cleavage (deamination). nih.gov This process is favored by the presence of alkyl substituents on the amino group. nih.gov

C-O and C-C Bond Scission : In mass spectrometry, the fragmentation of alcohols is dominated by the cleavage of the C-C bond adjacent to the oxygen atom. libretexts.orglibretexts.org For amines, alpha-cleavage next to the nitrogen atom is also a major fragmentation pathway. libretexts.org For this compound, this would lead to the formation of stable iminium ions. The cleavage of the C-O bond itself is also a possible fragmentation pathway under certain conditions, such as dissociative electron attachment. rsc.org

Table 3: Predicted Major Bond Scission Pathways and Resulting Fragments

| Bond Cleaved | Position of Cleavage | Likely Resulting Charged Fragment (in Mass Spectrometry) |

| C-C | Between C1 and C2 | [CH₂OH]⁺ |

| C-N | Between N and the isopropyl group | [M - C₃H₇]⁺ |

| C-N | Between N and the butyl group | [M - C₄H₈OH]⁺ |

| C-C | Between C2 and C3 | [CH(NH-iPr)CH₂OH]⁺ |

Hydrogen Abstraction and Migration Pathways

Hydrogen abstraction is a critical reaction pathway for this compound, particularly in contexts like atmospheric degradation, combustion chemistry, and analysis by mass spectrometry. The molecule features several distinct types of C-H bonds, as well as N-H and O-H bonds, each with a different susceptibility to radical attack. The position of abstraction is primarily governed by the stability of the resulting radical, which is directly related to the bond dissociation energy (BDE) of the bond being broken.

Theoretical and experimental studies on similar alcohols and amines provide a strong basis for predicting the behavior of this compound. rsc.orgosti.gov The presence of both an oxygen atom (in the hydroxyl group) and a nitrogen atom (in the secondary amine group) significantly influences the reactivity of adjacent C-H bonds, making them preferential sites for hydrogen abstraction.

Key Sites for Hydrogen Abstraction:

The various hydrogen atoms in this compound are not chemically equivalent. Their reactivity towards abstraction by a radical (R•) is ranked based on the stability of the carbon-centered radical formed.

α-Hydrogen (to Nitrogen): The single hydrogen on the carbon atom at position 2 (C2) is expected to be the most easily abstracted. The resulting radical is effectively stabilized by the lone pair of electrons on the adjacent nitrogen atom through resonance.

α-Hydrogen (to Oxygen): The two hydrogens on the carbon atom at position 1 (C1) are also activated. Abstraction here leads to a radical stabilized by the adjacent oxygen atom. Studies on n-butanol show that abstraction from this position is highly favored. nih.gov

β, γ-Hydrogens: Hydrogens on carbons further from the heteroatoms (C3 and C4) are less activated and behave more like those in a standard alkane.

Isopropyl Hydrogens: The hydrogen on the tertiary carbon of the isopropyl group is more reactive than the primary hydrogens of the isopropyl methyl groups.

Heteroatom Hydrogens: The hydrogens attached to the oxygen (O-H) and nitrogen (N-H) are also susceptible to abstraction, depending on the reacting radical and reaction conditions.

The predicted order of reactivity for hydrogen abstraction from the carbon backbone is: C2-H > C1-H > C3-H > C4-H .

Mechanistic Details and Energetics:

Computational studies on the reaction of n-butanol with the hydroxyl radical (HO•) have shown that the abstraction process is nearly barrierless for the most favored sites (Cα), with activation barriers as low as 0.10 kcal/mol. nih.gov The reaction often proceeds through the formation of a weakly bound pre-reaction complex, where the radical is hydrogen-bonded to one of the heteroatoms. nih.gov This complex properly orients the molecules for the subsequent abstraction step. A similar mechanism is anticipated for this compound.

The following interactive table summarizes the primary sites of hydrogen abstraction on the carbon skeleton and the relative stability of the resulting radicals.

| Abstraction Site | Description | Relative Radical Stability | Influencing Factor |

|---|---|---|---|

| C2-H | Hydrogen on the carbon bonded to the amino group | Very High | Nitrogen lone pair resonance stabilization |

| C1-H | Hydrogen on the carbon bonded to the hydroxyl group | High | Oxygen lone pair stabilization |

| C3-H | Hydrogen on the β-carbon to the functional groups | Moderate | Standard secondary C-H bond |

| C(isopropyl)-H | Tertiary hydrogen on the isopropyl group | Moderate | Standard tertiary C-H bond |

| C4-H | Hydrogen on the terminal methyl group of the butyl chain | Low | Standard primary C-H bond |

Hydrogen Migration in Mass Spectrometry Fragmentation:

The principles of hydrogen abstraction and migration are clearly observable during the fragmentation of this compound in an electron ionization mass spectrometer. Fragmentation is a unimolecular reaction of the ionized molecule that provides insight into its intrinsic chemical reactivity. For aliphatic amines, the most significant fragmentation pathway is α-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom. miamioh.edulibretexts.org This process often involves or is followed by hydrogen migration.

The ionized molecule can undergo cleavage on either side of the C2 carbon. The most favorable α-cleavage pathway is the one that results in the loss of the largest alkyl radical, leading to the formation of a stable, resonance-stabilized iminium cation.

The data table below outlines the expected primary fragmentation pathways resulting from α-cleavage, a process fundamentally guided by the principles of bond strength and radical/cation stability.

| Fragmentation Pathway | Bond Cleaved | Neutral Fragment Lost | Major Cation Fragment (m/z) |

|---|---|---|---|

| α-Cleavage 1 | C2 – C3 | Ethyl radical (•CH₂CH₃) | [CH₂(OH)CH=NH(CH(CH₃)₂)]⁺ (m/z 102) |

| α-Cleavage 2 | C1 – C2 | Hydroxymethyl radical (•CH₂OH) | [CH₃CH₂CH=NH(CH(CH₃)₂)]⁺ (m/z 100) |

These fragmentation patterns, dominated by the stabilization afforded by the nitrogen atom, underscore the high reactivity of the C-H and C-C bonds located alpha to the amino group, reinforcing the predictions made from theoretical studies of related molecules. libretexts.orgnih.gov

Advanced Spectroscopic Characterization of 2 Propan 2 Ylamino Butan 1 Ol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides insight into the chemical environment of atomic nuclei. For organic molecules like 2-(Propan-2-ylamino)butan-1-ol, ¹H and ¹³C NMR are fundamental for structural confirmation.

The proton NMR (¹H NMR) spectrum of this compound exhibits distinct signals corresponding to the different sets of non-equivalent protons in the molecule. The chemical shift (δ), multiplicity (splitting pattern), and integration of these signals provide a detailed map of the proton framework.

In a typical ¹H NMR spectrum, the hydroxyl (-OH) and amine (-NH) protons often appear as broad singlets due to rapid chemical exchange with the solvent or trace amounts of water. libretexts.org The positions of these peaks can also vary depending on concentration, solvent, and temperature. libretexts.org The protons on the carbon backbone will show characteristic splitting patterns based on the number of neighboring protons, following the n+1 rule. youtube.com

Expected ¹H NMR Data for this compound:

| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity | Integration |

| -CH(CH₃)₂ | ~2.8 - 3.2 | Septet | 1H |

| -CH(CH₃)₂ | ~1.0 - 1.2 | Doublet | 6H |

| -NH- | Variable (broad) | Singlet | 1H |

| -CH₂-OH | ~3.4 - 3.7 | Multiplet | 2H |

| -CH(NH)- | ~2.5 - 2.9 | Multiplet | 1H |

| -CH₂-CH₃ | ~1.3 - 1.6 | Multiplet | 2H |

| -CH₂-CH₃ | ~0.8 - 1.0 | Triplet | 3H |

| -OH | Variable (broad) | Singlet | 1H |

Note: The expected chemical shifts are approximate and can be influenced by the solvent and other experimental conditions.

The carbon-13 NMR (¹³C NMR) spectrum provides information about the different carbon environments within the molecule. Each unique carbon atom gives rise to a distinct signal. The chemical shifts in ¹³C NMR are influenced by the hybridization and the electronic environment of the carbon atoms. youtube.comdocbrown.info

Expected ¹³C NMR Data for this compound:

| Carbon Assignment | Expected Chemical Shift (ppm) |

| -C H(CH₃)₂ | ~45 - 55 |

| -CH(C H₃)₂ | ~20 - 25 |

| -C H₂-OH | ~60 - 70 |

| -C H(NH)- | ~55 - 65 |

| -C H₂-CH₃ | ~25 - 35 |

| -CH₂-C H₃ | ~10 - 15 |

Note: The expected chemical shifts are approximate and can be influenced by the solvent and other experimental conditions.

When this compound is used as a precursor for the synthesis of ligands, particularly those containing phosphorus, ³¹P NMR spectroscopy becomes a critical analytical tool. This technique is highly sensitive to the chemical environment of the phosphorus atom.

For instance, if the hydroxyl group of this compound is functionalized with a phosphine (B1218219) moiety, the resulting phosphine ligand will exhibit a characteristic signal in the ³¹P NMR spectrum. The chemical shift of this signal provides information about the oxidation state, coordination number, and the nature of the substituents on the phosphorus atom. This is invaluable for characterizing the ligand itself and for studying its coordination to metal centers in catalytic systems.

Mass Spectrometry Techniques for Structural Elucidation

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns. libretexts.org

In a mass spectrometer, a molecule is first ionized, often by electron ionization (EI), to form a molecular ion (M⁺•). docbrown.info This high-energy ion can then undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is often unique to the molecule's structure.

For this compound, common fragmentation pathways for alcohols and amines include alpha-cleavage and dehydration. libretexts.orgyoutube.com

Alpha-Cleavage: This involves the breaking of a carbon-carbon bond adjacent to the heteroatom (oxygen or nitrogen). For the amino alcohol, cleavage can occur on either side of the C-N or C-O bonds, leading to characteristic fragments. A common fragment for primary alcohols is observed at m/z 31, corresponding to [CH₂OH]⁺. youtube.comsavemyexams.com

Dehydration: Alcohols can lose a molecule of water (18 amu) to form an alkene radical cation. libretexts.org

Amine Fragmentation: Amines also undergo alpha-cleavage, leading to the formation of iminium ions.

Predicted Key Fragments in the Mass Spectrum of this compound:

| m/z Value | Possible Fragment Ion | Formation Pathway |

| 131 | [C₇H₁₇NO]⁺• | Molecular Ion |

| 114 | [C₇H₁₄N]⁺ | Loss of OH |

| 102 | [C₅H₁₂NO]⁺ | Loss of C₂H₅ |

| 88 | [C₄H₁₀NO]⁺ | Loss of C₃H₇ |

| 72 | [C₄H₁₀N]⁺ | Alpha-cleavage at the amine |

| 58 | [C₃H₈N]⁺ | Alpha-cleavage at the amine |

| 45 | [C₂H₅O]⁺ | Alpha-cleavage at the alcohol |

| 31 | [CH₃O]⁺ | Fragment from the butanol side |

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of an ion, often to four or more decimal places. nih.gov This high accuracy allows for the unambiguous determination of the elemental composition of the molecular ion and its fragments. By comparing the experimentally measured exact mass with the calculated exact masses of possible molecular formulas, the correct formula can be confirmed, which is a crucial step in the identification of a new or unknown compound. For this compound (C₇H₁₇NO), HRMS would be able to distinguish its molecular ion from other ions with the same nominal mass but different elemental compositions.

Vibrational Spectroscopy for Molecular Interactions

Vibrational spectroscopy is a powerful tool for probing the molecular structure and bonding within this compound. Methods like Fourier Transform Infrared (FT-IR), Raman, and Near-Infrared (NIR) spectroscopy offer insights into the vibrational modes of its functional groups and how they are influenced by intermolecular forces.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is instrumental in identifying the key functional groups within this compound by measuring the absorption of infrared radiation at specific wavenumbers. The presence of both a hydroxyl (-OH) and a secondary amine (-NH) group gives rise to characteristic absorption bands.

The FT-IR spectrum of an amino alcohol like this compound is characterized by several key absorption regions. A broad absorption band is typically observed in the region of 3230-3550 cm⁻¹, which is characteristic of O-H stretching vibrations and is broadened due to hydrogen bonding. docbrown.infodocbrown.info The N-H stretching vibration of the secondary amine typically appears in a similar region, around 3300 cm⁻¹, but is generally less intense than the O-H band. youtube.com

Table 1: Characteristic FT-IR Absorption Bands for this compound Functional Groups

| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) | Intensity |

| Hydroxyl (-OH) | O-H Stretch | 3230-3550 | Strong, Broad |

| Secondary Amine (-NH) | N-H Stretch | ~3300 | Moderate |

| Alkyl (C-H) | C-H Stretch | 2850-2960 | Strong |

| Alcohol (C-O) | C-O Stretch | 1000-1350 | Moderate |

This table provides generalized ranges based on typical values for the respective functional groups.

Raman Spectroscopy

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FT-IR. While FT-IR is more sensitive to polar bonds, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations.

For this compound, Raman spectroscopy can be used to study the carbon backbone and the symmetric vibrations of the alkyl groups. The N-H and O-H stretching bands are also observable in Raman spectra, though their intensities may differ from those in FT-IR. arxiv.org The introduction of electron-donating groups, such as the isopropyl and butyl groups attached to the nitrogen and carbon skeleton, can influence the strength of intramolecular hydrogen bonds, which can be monitored by shifts in the O-H stretching frequency. arxiv.org

Recent advancements in Raman spectroscopy, such as enantioselective Raman spectroscopy (esR), have shown potential in distinguishing between the enantiomers of chiral molecules like 2-butanol (B46777), a related alcohol. researchgate.netrsc.org This suggests that similar techniques could potentially be applied to differentiate the stereoisomers of this compound.

Near-Infrared (NIR) Spectroscopy for Intermolecular Self-Association

Near-infrared (NIR) spectroscopy, which utilizes the 700 to 2500 nm wavelength range, is particularly useful for studying intermolecular interactions, such as hydrogen bonding and self-association. peanutscience.com The overtone and combination bands of the fundamental vibrations, particularly of the O-H and N-H groups, are prominent in the NIR region.

In the context of this compound, NIR spectroscopy can be used to investigate how the molecules associate with each other in the liquid state. The self-association of alcohols is a well-studied phenomenon, and NIR spectroscopy has been effectively used to determine the extent of association in various butanol isomers. researchgate.netresearchgate.net The position and shape of the first overtone of the O-H stretching band, typically found around 1410 nm, can provide information about the equilibrium between free (monomeric) and hydrogen-bonded (polymeric) alcohol molecules. researchgate.net

Studies on similar amino alcohols have shown that NIR spectra can reveal differences based on amino acid sequences and side-chain structures, indicating the sensitivity of this technique to subtle molecular variations. rsc.org This suggests that NIR could be a valuable tool for probing the self-association behavior of this compound and its derivatives.

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. thieme-connect.de This technique can provide precise information about bond lengths, bond angles, and the absolute stereochemistry of chiral centers.

For a chiral molecule like this compound, which has a stereocenter at the second carbon atom of the butanol chain, X-ray crystallography can be used to determine its absolute configuration (R or S). This requires the formation of a suitable single crystal of the compound or a derivative. The diffraction pattern of X-rays passing through the crystal can be analyzed to construct an electron density map, from which the positions of the individual atoms can be determined. researchgate.net

The determination of absolute configuration by X-ray diffraction relies on the phenomenon of anomalous dispersion. thieme-connect.de This technique is most effective when the molecule contains heavier atoms, but it can also be successful for light-atom structures. soton.ac.uk The ability to unequivocally establish the absolute stereochemistry is crucial for understanding the structure-activity relationships of chiral molecules. researchgate.net

Theoretical and Computational Chemistry Studies on 2 Propan 2 Ylamino Butan 1 Ol

Quantum Chemical Calculations

Quantum chemical calculations offer a powerful lens through which to examine the molecular intricacies of 2-(propan-2-ylamino)butan-1-ol. These computational methods provide a detailed understanding of the molecule's electronic structure, stability, and reactivity, complementing experimental findings.

Density Functional Theory (DFT) and Ab Initio Methods

Density Functional Theory (DFT) and ab initio methods are cornerstones of modern computational chemistry, enabling the accurate calculation of molecular properties. arxiv.org For molecules like this compound, DFT methods, such as B3LYP, are frequently employed with various basis sets (e.g., 6-31G(d,p), 6-31+G(d,p), 6-31++G(d,p)) to optimize the molecular geometry and predict vibrational frequencies. researchgate.netnih.gov These calculations are crucial for determining the most stable conformation of the molecule. nih.gov

Ab initio calculations, which are based on first principles without empirical parameters, provide a high level of theory for structural and electronic property predictions. semanticscholar.orgnih.gov The choice of method and basis set is critical and is often validated by comparing calculated results, such as vibrational spectra (FTIR and FT-Raman), with experimental data. researchgate.netnih.gov For similar molecules, theoretical investigations have been successfully used to analyze molecular structure and have shown good agreement with experimental results. nih.gov

Electronic Structure and Reactivity Descriptors (e.g., HOMO-LUMO Energy Gap, Atomic Charges)

The electronic structure of a molecule is fundamental to its reactivity. Key descriptors derived from quantum chemical calculations, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, provide valuable insights. The HOMO-LUMO energy gap is a crucial parameter for assessing the chemical reactivity and kinetic stability of a molecule. nih.govchalcogen.ro A smaller energy gap generally implies higher reactivity. nih.gov

For a related compound, (2S)-2-[(2-{[(2S)-1-hydroxybutan-2-yl]amino}ethyl)amino]butan-1-ol, the HOMO and LUMO analysis was performed using DFT calculations. researchgate.net The distribution of these frontier orbitals indicates the likely sites for electrophilic and nucleophilic attack. researchgate.net Furthermore, atomic charge calculations, often performed using methods like Mulliken population analysis, reveal the charge distribution across the molecule, identifying electron-rich and electron-deficient regions. researchgate.net These charge distributions are instrumental in understanding intermolecular interactions.

| Descriptor | Significance |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate an electron. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept an electron. |

| HOMO-LUMO Gap | Difference in energy between the HOMO and LUMO; indicates chemical reactivity and stability. nih.gov |

| Atomic Charges | Distribution of electron density among atoms in the molecule; helps predict electrostatic interactions. researchgate.net |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful tool for understanding chemical bonding and delocalization of electron density within a molecule. researchgate.netuni-muenchen.de It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structures of bonds, lone pairs, and core orbitals. uni-muenchen.de This analysis provides a quantitative measure of intramolecular interactions, such as hyperconjugation, which contribute to the stability of the molecule. researchgate.netnih.gov

The stabilization energy, E(2), calculated in NBO analysis, quantifies the strength of the interaction between donor (filled) and acceptor (unfilled) orbitals. researchgate.net For instance, in a study of a related amino alcohol, NBO analysis was used to investigate the stability arising from hyperconjugative interactions and charge delocalization. researchgate.netnih.gov The analysis can reveal the contributions of different orbitals to chemical bonds and the nature of those bonds (e.g., polarization). researchgate.net

| NBO Interaction | Description | Significance |

| Donor-Acceptor Interactions | Electron delocalization from a filled (donor) NBO to an empty (acceptor) NBO. | Stabilizes the molecule and indicates hyperconjugative effects. researchgate.net |

| Stabilization Energy (E(2)) | The energy associated with a specific donor-acceptor interaction. | A higher E(2) value signifies a stronger interaction. researchgate.net |

| Occupancy of NBOs | The number of electrons in a given NBO. | Deviations from integer values (2 for a bond or lone pair) indicate electron delocalization. wisc.edu |

Conformational Analysis and Stereochemical Prediction

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. lumenlearning.com For a flexible molecule like this compound, which has multiple rotatable bonds, a variety of conformations with different energies are possible. wolfram.com Computational methods are essential for identifying the most stable conformers by calculating their relative energies. lumenlearning.com

The potential energy surface of the molecule can be scanned by systematically rotating key dihedral angles to locate energy minima corresponding to stable conformers. researchgate.netnih.gov For similar molecules like 2-butanol (B46777), conformational analysis has been used to identify the most stable arrangements, such as the gauche and anti conformations. wolfram.comresearchgate.net Understanding the preferred conformation is crucial as it influences the molecule's physical properties and biological activity. Stereochemical prediction is also vital, as different stereoisomers can have distinct properties.

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide detailed information about individual molecules, molecular modeling and dynamics (MD) simulations offer insights into the behavior of molecules in a condensed phase, such as in a solution. researchgate.netnih.gov MD simulations track the positions and velocities of atoms over time, governed by a force field that describes the potential energy of the system.

These simulations can be used to study properties like the structure of aqueous solutions, aggregation behavior, and transport properties. nih.gov For example, MD simulations of 2-butanol in water have revealed its tendency to form aggregates at higher concentrations. nih.gov For this compound, MD simulations could elucidate its interactions with solvent molecules and its behavior in different environments, which is crucial for understanding its properties in real-world applications.

Mechanistic Insights from Computational Reaction Pathways

Computational chemistry can be a powerful tool for elucidating reaction mechanisms by mapping out the potential energy surface of a reaction. nih.govresearchgate.net This involves identifying transition states, which are the energy maxima along the reaction coordinate, and intermediates. arxiv.org By calculating the activation energies, which is the energy difference between the reactants and the transition state, the feasibility of different reaction pathways can be compared. arxiv.org

For instance, computational studies on the dehydration of propanol (B110389) isomers have been used to investigate the reaction thermochemistry and determine the favorability of the reaction at different temperatures. arxiv.org Similarly, for this compound, computational methods could be used to explore potential reactions it might undergo, such as oxidation, dehydration, or reactions involving its amine and alcohol functional groups. cymitquimica.com This provides fundamental understanding that can guide the design of new synthetic routes or predict the metabolic fate of the compound.

Thermodynamic and Kinetic Modeling of Chemical Processes

Thermodynamic and kinetic modeling of a chemical process involving this compound would be crucial for understanding its reactivity, stability, and potential reaction pathways. This type of modeling is fundamental in chemical engineering for process design, optimization, and safety assessment.

Thermodynamic Modeling

Thermodynamic modeling would focus on the energy changes associated with chemical reactions of this compound. Key thermodynamic parameters that would be investigated include:

Enthalpy of Reaction (ΔH): This would quantify the heat absorbed or released during a reaction. For instance, in a hypothetical decomposition reaction, a negative ΔH would indicate an exothermic process, while a positive value would signify an endothermic one.

Entropy of Reaction (ΔS): This parameter would describe the change in disorder of the system. Reactions that produce more molecules or result in molecules with greater freedom of movement typically have a positive ΔS.

Gibbs Free Energy of Reaction (ΔG): This is the ultimate determinant of a reaction's spontaneity at a given temperature and pressure. It is calculated using the equation ΔG = ΔH - TΔS. A negative ΔG indicates a spontaneous reaction.

Hypothetical Thermodynamic Data for a Reaction

For a hypothetical reaction, such as the dehydrogenation of this compound, computational chemistry methods like Density Functional Theory (DFT) could be used to predict these thermodynamic values. The results would typically be presented in a table format.

Table 1: Predicted Thermodynamic Parameters for the Dehydrogenation of this compound at 298.15 K

| Thermodynamic Parameter | Predicted Value (kJ/mol) |

| Enthalpy of Reaction (ΔH) | Value not available |

| Entropy of Reaction (ΔS) | Value not available |

| Gibbs Free Energy (ΔG) | Value not available |

Note: Specific values are not available in the literature and would require dedicated computational studies.

Kinetic Modeling

Kinetic modeling would investigate the rate at which a chemical reaction involving this compound proceeds. This involves determining the reaction mechanism and the factors that influence the reaction rate. Key kinetic parameters include:

Rate Constant (k): This is a proportionality constant that relates the rate of a reaction to the concentrations of the reactants.

Activation Energy (Ea): This is the minimum amount of energy required for a reaction to occur. A higher activation energy implies a slower reaction rate.

Pre-exponential Factor (A): This factor in the Arrhenius equation relates to the frequency of collisions between molecules in the correct orientation for a reaction to occur.

Hypothetical Kinetic Data for a Reaction

Similar to thermodynamic data, kinetic parameters for a reaction of this compound could be predicted using computational methods. These calculations would involve locating the transition state structure for the reaction and calculating its energy relative to the reactants.

Table 2: Predicted Kinetic Parameters for a Hypothetical Isomerization Reaction of this compound

| Kinetic Parameter | Predicted Value |

| Rate Constant (k) at 298.15 K | Value not available |

| Activation Energy (Ea) (kJ/mol) | Value not available |

| Pre-exponential Factor (A) | Value not available |

Note: Specific values are not available in the literature and would require dedicated computational studies.

Strategic Applications of 2 Propan 2 Ylamino Butan 1 Ol in Modern Organic Synthesis

Chiral Ligands and Organocatalysts in Asymmetric Transformations

Chiral β-amino alcohols are foundational in the development of catalysts for enantioselective reactions. sciengine.comresearchgate.net These compounds can act as chiral ligands for metal-based catalysts or as organocatalysts themselves, facilitating the production of single-enantiomer products, which is crucial in the pharmaceutical industry. sciengine.comnih.gov

The effectiveness of β-amino alcohols like 2-(propan-2-ylamino)butan-1-ol in asymmetric catalysis stems from several key design principles:

Chelation: The vicinal amino and hydroxyl groups can coordinate to a metal center, forming a rigid chiral environment around the catalytic site. This steric and electronic influence directs the approach of substrates, leading to high enantioselectivity.

Hydrogen Bonding: The hydroxyl and amino groups can act as hydrogen bond donors and acceptors, activating substrates and stabilizing transition states in a stereocontrolled manner.

Steric Hindrance: The substituents on the chiral backbone, such as the isopropyl and ethyl groups in this compound, create a defined chiral pocket that selectively accommodates one enantiomeric transition state over the other.

These principles have been successfully applied in the development of a wide array of chiral ligands and organocatalysts derived from β-amino alcohols for various asymmetric transformations. diva-portal.org

While specific data on the performance of this compound as a catalyst is not extensively documented in publicly available literature, the performance of structurally similar β-amino alcohols provides a strong indication of its potential. For instance, derivatives of β-amino alcohols have been shown to be highly effective catalysts in several key asymmetric reactions:

Addition of Diethylzinc (B1219324) to Aldehydes: A study on the enantioselective addition of diethylzinc to benzaldehyde (B42025) demonstrated that N-substituted β-amino alcohols can achieve high enantioselectivities, up to 97% ee. nih.gov The efficiency of these catalysts is influenced by the steric bulk of the substituents on the amino and carbinol centers. nih.gov

Transfer Hydrogenation of Ketones: Chiral 2-azanorbornyl-3-methanols, a class of cyclic β-amino alcohols, have been utilized as highly efficient ligands in the ruthenium-catalyzed asymmetric transfer hydrogenation of aromatic ketones, yielding products with excellent enantioselectivities (up to 97% ee). diva-portal.org

Sulfoxidation of Sulfides: Vanadium complexes with chiral Schiff-base ligands derived from β-amino alcohols have been shown to catalyze the enantioselective sulfoxidation of sulfides with enantioselectivities reaching up to 96% ee. elsevierpure.com

The following table summarizes the performance of related β-amino alcohol catalysts in various asymmetric reactions, highlighting the potential of compounds like this compound in these transformations.

| Asymmetric Reaction | Catalyst Type | Substrate | Enantiomeric Excess (ee) |

| Addition of diethylzinc to benzaldehyde | N-phenylfluorenyl β-amino alcohols | Benzaldehyde | Up to 97% |

| Ru-catalyzed transfer hydrogenation | 2-azanorbornyl-3-methanol derivatives | Aromatic ketones | Up to 97% |

| V-catalyzed sulfoxidation | Schiff-base ligands from β-amino alcohols | Alkyl aryl sulfides | Up to 96% |

Building Blocks for Complex Molecular Architectures

The structural features of this compound make it a valuable chiral building block for the synthesis of more complex molecules, including pharmaceuticals, natural products, and novel chemical entities for biological studies.

One of the most significant applications of a close structural isomer, 4-(isopropylamino)butan-1-ol, is its role as a key intermediate in the synthesis of Selexipag. researchgate.netresearchgate.net Selexipag is a prostacyclin receptor agonist used for the treatment of pulmonary arterial hypertension. researchgate.net

The synthesis of Selexipag involves the reaction of 4-(isopropylamino)butan-1-ol with 2-chloro-5,6-diphenylpyrazine to form 4-[N-(5,6-diphenylpyrazin-2-yl)-N-isopropylamino]-1-butanol. diva-portal.org This intermediate is then further elaborated to yield the final drug molecule. The use of this amino alcohol building block is crucial for constructing the specific side chain of Selexipag, which is essential for its biological activity. researchgate.net Different synthetic routes to Selexipag have been developed, all highlighting the importance of this amino alcohol precursor. sciengine.comdiva-portal.org

Chiral amino alcohols are prevalent structural motifs in a wide range of natural products with diverse biological activities. nih.govnih.gov While direct examples of the incorporation of this compound into natural products are not readily found, its structural features make it a potential precursor for the synthesis of various natural product analogs. For instance, the total synthesis of the alkaloid pilocarpine, a medication used to treat glaucoma and dry mouth, involves intermediates with a γ-lactone structure that can be conceptually derived from amino butanol derivatives. chemicalbook.comnih.gov

Chiral amino alcohol scaffolds are increasingly being used to create novel molecular probes and fragments for chemical biology research. researchgate.netnih.gov These tools are designed to interact specifically with biological targets like proteins and nucleic acids, enabling the study of biological processes at the molecular level. nih.govresearchgate.net

The development of novel chiral fragments often relies on the versatile reactivity of the amino and hydroxyl groups. These can be functionalized to introduce reporter groups (e.g., fluorophores), reactive handles for bioorthogonal ligation, or other functionalities that allow for the study of molecular interactions in complex biological systems. researchgate.netnih.gov While specific applications of this compound in this area are yet to be widely reported, its chiral nature and dual functionality make it an attractive starting point for the design and synthesis of such innovative chemical biology tools. rsc.orgmdpi.com

Conclusion and Future Perspectives

Current Achievements and Remaining Challenges in 2-(Propan-2-ylamino)butan-1-ol Research

Direct research on this compound is limited. However, the collective knowledge on similar molecules, such as its parent compound 2-amino-1-butanol and its regioisomer 4-isopropylamino-1-butanol, offers a preliminary understanding.

Achievements , primarily based on analogous compounds, include:

Established Synthetic Precedents: Methods for the synthesis of related amino alcohols, such as the reduction of α-amino acids or the reaction of epoxides with amines, provide a solid starting point for the preparation of this compound. For instance, the synthesis of (R)-(-)-2-Amino-1-butanol has been achieved through the reduction of D-2-Aminobutyric acid. chemicalbook.com Similarly, processes for manufacturing 2-aminobutanol from 1-nitropropane (B105015) and formaldehyde (B43269) have been patented. prepchem.comgoogle.com

Predictive Physicochemical Properties: Computational tools and data from compounds like 2-(Isopropylamino)-propan-1-ol and 2-amino-1-butanol allow for the estimation of key properties of this compound, such as its molecular weight, pKa, and solubility, which are crucial for designing experiments and potential applications. nih.govnih.gov

Remaining Challenges include:

Lack of Specific Characterization Data: There is a significant gap in the experimental data for this compound. Detailed spectroscopic (NMR, IR, Mass Spectrometry) and crystallographic data are needed to fully elucidate its structure and stereochemistry.

Unexplored Reactivity: The specific chemical reactivity of this compound remains to be systematically investigated. Understanding its behavior in various reaction conditions is essential for its use as a synthetic intermediate.

Undefined Application Spectrum: While related compounds have found use as chiral auxiliaries, in the synthesis of pharmaceuticals, and as corrosion inhibitors, the specific applications for this compound are yet to be identified and optimized.

Future Directions in Synthetic Methodology Development

The development of efficient and stereoselective synthetic routes to this compound is a primary area for future research. Key directions include:

Asymmetric Synthesis: Developing catalytic asymmetric methods for the synthesis of enantiomerically pure (R)- and (S)-2-(Propan-2-ylamino)butan-1-ol will be crucial for its potential applications in pharmaceuticals and as a chiral ligand. This could involve the asymmetric reduction of a corresponding ketone or the kinetic resolution of the racemic mixture.

Greener Synthetic Routes: Exploring more environmentally friendly synthetic pathways, such as those utilizing biocatalysis or flow chemistry, would be a significant advancement. For example, enzymatic transamination or reduction could offer highly selective and sustainable routes.

Combinatorial Chemistry Approaches: The use of high-throughput screening and combinatorial chemistry could accelerate the discovery of novel derivatives of this compound with tailored properties for specific applications.

Advancements in Characterization and Computational Approaches

To overcome the current lack of data, a concerted effort in characterization and computational modeling is necessary.

Advanced Spectroscopic and Crystallographic Studies: A thorough characterization using modern techniques such as 2D NMR spectroscopy, single-crystal X-ray diffraction, and chiral chromatography will be essential to unambiguously determine the structure, conformation, and enantiomeric purity of this compound and its derivatives.

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be employed to predict spectroscopic data, reaction mechanisms, and potential intermolecular interactions. These theoretical studies can guide experimental work and provide deeper insights into the compound's behavior.

Database Development: The creation of a comprehensive database of experimental and computational data for this compound and related compounds would be a valuable resource for the scientific community.

Expanding the Scope of Applications in Emerging Chemical Fields

While the immediate applications of this compound are yet to be defined, its structure suggests potential in several emerging areas of chemistry.

Catalysis: As a chiral ligand, it could be used in asymmetric catalysis for the synthesis of complex molecules. The nitrogen and oxygen atoms can coordinate with metal centers, creating a chiral environment for stereoselective transformations.

Materials Science: The amino alcohol functionality could be leveraged in the development of new polymers, surfactants, or corrosion inhibitors. Its ability to form hydrogen bonds could lead to materials with interesting self-assembly properties.

Medicinal Chemistry: The structural motif of this compound is present in some biologically active molecules. Further investigation could reveal its potential as a scaffold for the development of new therapeutic agents. For instance, derivatives of N-substituted amino alcohols have been explored for their biological activities. nih.gov The related compound (S)-2-Isopropylamino-3-methyl-1-butanol is noted as a building block in the synthesis of biologically active molecules. chemimpex.com

Q & A

Q. What synthetic methods are commonly employed to produce 2-(Propan-2-ylamino)butan-1-ol, and what are their typical yields?

The primary route involves catalytic hydrogenation of Schiff bases. For example, (S)-(+)-2-(N-benzylideneamino)butan-1-ol (BDAB) is hydrogenated over palladium catalysts (e.g., 5% Pd/C) in solvents like ethanol or ethyl acetate under 1–3.5 bar H₂ pressure, yielding 68–89% of the target compound. Reaction parameters such as catalyst loading (0.02–0.1 catalyst/substrate ratio) and temperature (room temperature to 70°C) significantly influence efficiency .

Q. What spectroscopic techniques are recommended for structural characterization of this compound?

Key methods include:

- NMR spectroscopy : To confirm stereochemistry and hydrogen bonding patterns (e.g., hydroxyl and amine protons).

- Mass spectrometry (MS) : For molecular weight verification (expected m/z ~145.2 g/mol based on C₈H₁₉NO) .

- Infrared (IR) spectroscopy : To identify functional groups (O-H stretch ~3300 cm⁻¹, N-H bend ~1600 cm⁻¹) .

Q. How should this compound be stored to maintain stability?

Store in sealed containers under dry, ventilated conditions away from ignition sources. Avoid prolonged exposure to humidity or reactive solvents to prevent decomposition .

Advanced Research Questions

Q. How do reaction conditions (e.g., solvent, pressure) impact enantiomeric excess in the hydrogenation of BDAB to this compound?

Solvent polarity and hydrogen pressure critically affect stereoselectivity. Ethanol and methanol enhance reaction rates but may reduce enantiomeric purity due to competing pathways. Higher H₂ pressures (3.5 bar) improve yields but require careful control to avoid over-reduction. Additives like chloroform can increase efficiency but introduce environmental concerns .

Q. What mechanistic pathways lead to byproduct formation during BDAB hydrogenation, and how can they be mitigated?

Byproducts arise from hydrodehalogenation (e.g., CHCl₃ → HCl) or incomplete reduction. Minimization strategies include:

Q. How does this compound function as a chiral resolving agent for cyclopropanecarboxylic acids?

The compound forms diastereomeric salts with racemic acids via hydrogen bonding between its hydroxyl/amine groups and the carboxylic moiety. Enantioselectivity depends on the configuration of the resolving agent; (S)-enantiomers preferentially crystallize with specific acid stereoisomers, enabling optical resolution .

Q. What analytical methods are suitable for detecting impurities in synthesized this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.